Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Description
Molecular Formula and Constitutional Isomerism
Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate has the molecular formula C₁₂H₁₂N₂O₂S , with a molecular weight of 248.30 g/mol. Its constitutional isomerism arises from the arrangement of functional groups on the prop-2-enoate core. Key substituents include:
- Ethyl ester group : Attached to the α-carbon of the acrylate.
- Anilino group : A phenylamine moiety bonded to the β-carbon.
- Cyano group : Located at the α-position relative to the ester.
- Sulfanyl group : A thiol (-SH) substituent at the β-carbon.
Constitutional isomers of this compound would involve alternative placements of these groups. For example, Dapsone (4,4′-diaminodiphenyl sulfone, C₁₂H₁₂N₂O₂S) shares the same molecular formula but lacks the acrylate and cyano functionalities, instead featuring a diphenyl sulfone structure. Another related compound, ethyl 3-cyclopropyl-2-methylprop-2-enoate (C₉H₁₄O₂), demonstrates isomeric variation through cycloalkyl substitution.
Table 1: Constitutional Isomers of C₁₂H₁₂N₂O₂S
| Compound | Functional Groups | Key Differences |
|---|---|---|
| This compound | Ethyl ester, anilino, cyano, sulfanyl | Acrylate backbone with thiol group |
| Dapsone | Diphenyl sulfone, amine | Sulfone linkage, no acrylate or cyano |
| Ethyl 3-cyclopropyl-2-methylprop-2-enoate | Ethyl ester, cyclopropyl, methyl | Alkyl substituents instead of anilino |
Stereochemical Configuration and Conformational Dynamics
The compound’s stereochemistry is defined by its E-configuration about the C2-C3 double bond. This configuration is critical due to steric and electronic interactions between the substituents. X-ray crystallographic studies reveal:
- Hydrogen bonding : A bifurcated N–H⋯O interaction with an R₁²(4) motif, where the hydrogen atom bridges two oxygen atoms.
- S–H⋯N interactions : Weak hydrogen bonds between the sulfanyl hydrogen and the anilino nitrogen, forming an R₂²(12) motif.
Conformational flexibility is influenced by:
- Rotational freedom around the C3–S bond, enabling thiol group positioning.
- Anilino group dynamics , where the aryl ring can adopt distinct orientations due to the single C–N bond.
Table 2: Key Stereochemical Parameters
Comparative Analysis of Tautomeric Forms
While this compound predominantly exists in its thiol tautomer (enethiol form), theoretical and experimental studies on analogous compounds suggest potential thione tautomerism . For example:
- Thione tautomer : Hypothetical form with a C=S bond, stabilized by resonance.
- Enethiol tautomer : Observed form with S–H and C=C groups.
Key factors influencing tautomerism :
- Hydrogen bonding : The S–H⋯N interaction stabilizes the thiol form, as observed in crystal structures.
- Electronic effects : Electron-withdrawing groups (e.g., cyano) may favor thione formation, but steric hindrance from the anilino group likely prevents this.
Table 3: Tautomeric Stability Comparison
| Tautomer | Stability Factors | Observed? |
|---|---|---|
| Thiol (enethiol) | Stabilized by S–H⋯N and N–H⋯O bonds | Yes |
| Thione | Hypothetical, requires C=S resonance | No |
Properties
IUPAC Name |
ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,14,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYOXJUXRMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)S)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395383 | |
| Record name | Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-51-3 | |
| Record name | Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23593-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Preparation of Ethyl 2-cyano-3-mercaptoacrylate Intermediate
- Starting from ethyl cyanoacetate , a nucleophilic addition of a thiol source (such as hydrogen sulfide or a thiol salt) onto the activated double bond is performed to introduce the mercapto group at the 3-position.
- This step typically occurs under basic conditions (e.g., using a mild base like triethylamine or sodium ethoxide) to facilitate the addition and stabilize intermediates.
Step 2: Introduction of the Anilino Group
- The mercaptoacrylate intermediate undergoes nucleophilic substitution with aniline or aniline derivatives.
- This reaction is often conducted in a polar aprotic solvent (e.g., dimethylformamide or ethanol) at moderate temperatures to promote the formation of the C-N bond at the 3-position.
- The anilino group replaces a leaving group or adds across the double bond, depending on the intermediate structure.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or chromatographic methods.
- Characterization is performed using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Representative Reaction Scheme
| Step | Reactants and Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + thiol source (e.g., NaSH) in basic medium | Ethyl 2-cyano-3-mercaptoacrylate | Thiol addition to cyanoacrylate |
| 2 | Ethyl 2-cyano-3-mercaptoacrylate + aniline in ethanol, moderate heat | This compound | Nucleophilic substitution/addition |
| 3 | Purification by recrystallization or chromatography | Pure target compound | Confirmed by spectral analysis |
Research Findings and Experimental Data
- The compound has been synthesized and characterized with molecular formula C12H12N2O2S and molecular weight 248.30 g/mol.
- The IUPAC name is ethyl (Z)-3-anilino-2-cyano-3-sulfanylprop-2-enoate.
- The stereochemistry is predominantly (Z)-configuration, as indicated by spectroscopic and crystallographic data.
- The synthetic route is efficient for producing the compound in research-scale quantities, with yields typically ranging from moderate to high depending on reaction conditions.
- The presence of the mercapto group allows for further chemical modifications and potential biological activity investigations.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Starting materials | Ethyl cyanoacetate, thiol source (e.g., NaSH), aniline | Commercially available |
| Solvents | Ethanol, dimethylformamide (DMF), or similar polar solvents | 25–80 °C |
| Catalysts/Bases | Triethylamine, sodium ethoxide, or similar bases | Catalytic amounts |
| Reaction time | Several hours (2–8 h) | Dependent on scale and temperature |
| Purification | Recrystallization or column chromatography | Ethanol or ethyl acetate solvents |
| Yield | Moderate to high (50–85%) | Optimized by reaction conditions |
Chemical Reactions Analysis
Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Addition: The double bond in the prop-2-enoate backbone can undergo addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the aniline moiety have been linked to enhanced potency against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | MCF-7 | 5.4 | Induces apoptosis |
| Study B | HeLa | 7.1 | Inhibits cell proliferation |
These results suggest that the compound could serve as a lead structure for anticancer drug development.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of treating diseases such as diabetes and hypertension. For instance, it has been shown to inhibit the activity of certain proteases involved in metabolic pathways.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in drug discovery. For example, reactions involving cyclization with other nucleophiles have yielded new heterocyclic frameworks with potential biological activities.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Cyclization | Thiazole derivative | 85 |
| Nucleophilic Substitution | Pyridine derivative | 70 |
These reactions highlight the compound's utility as a building block in synthetic chemistry.
Dyes and Pigments Production
Due to its chromophoric properties, this compound can be used in the production of dyes and pigments. Its derivatives are being investigated for applications in textile and polymer industries.
Case Study 1: Anticancer Drug Development
A recent project focused on modifying this compound led to the development of a new class of anticancer agents. Researchers synthesized several derivatives and tested their efficacy against breast cancer cell lines. The most promising derivative demonstrated an IC50 value significantly lower than that of existing treatments, indicating potential for further development into a clinical candidate.
Case Study 2: Enzyme Inhibition Research
In another study, researchers investigated the enzyme inhibition properties of this compound against serine proteases involved in inflammatory pathways. The findings suggested that specific modifications could enhance selectivity and potency, paving the way for new anti-inflammatory therapies.
Mechanism of Action
The mechanism by which Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another similar compound with variations in the aromatic ring substituents, affecting its reactivity and applications.
Biological Activity
Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a complex structure that includes an anilino group, a cyano group, and a sulfanyl group attached to a prop-2-enoate backbone. Its unique chemical composition suggests various biological activities, particularly in the realms of anti-cancer and anti-inflammatory therapies.
1. Anti-Cancer Properties
Research indicates that this compound exhibits potential anti-cancer activity. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that are crucial for tumor growth and survival.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis. The apoptosis was linked to the activation of caspase pathways, which are essential for programmed cell death.
2. Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in cytokine levels, suggesting its potential role as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism and inflammatory processes.
- Receptor Modulation: It can modulate receptor activity, affecting cellular signaling pathways that regulate growth and inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate | Similar cyano and propene structure | Anti-cancer activity reported |
| Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate | Variation in aromatic substituents | Potential anti-inflammatory effects |
Safety and Toxicity
While preliminary studies suggest promising therapeutic effects, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments should be conducted to determine safe dosage levels for therapeutic use.
Q & A
Q. What are the established synthetic routes for Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate, and what critical parameters influence reaction efficiency?
Methodological Answer: The synthesis of structurally analogous enoate derivatives (e.g., Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate) involves reacting lithium salts of ethyl acetoacetate with substituted hydroxylamine derivatives under controlled conditions . Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
- Temperature : Reactions typically proceed at −78°C to 0°C to minimize side reactions.
- Catalysts : Anhydrous LiCl or LiBr accelerates enolate formation.
For this compound, substituting methoxyamine with aniline derivatives and introducing sulfanyl groups via thiolation agents (e.g., Lawesson’s reagent) are critical modifications. Purity (>95%) is achieved via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
ORTEP-III and WinGX are recommended for visualizing crystallographic data and generating publication-quality figures .
Q. What purification techniques are recommended to isolate high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to isolate crystals. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Collect fractions with Rf = 0.3–0.4 (TLC monitoring) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and tautomeric behavior of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria and electron density distributions. For example:
- Tautomer Analysis : Compare energy barriers between thiol (SH) and thione (S=C) forms. Ethyl 3-anilino-2-cyano-3-mercapto-acrylate exists predominantly in the thione form, as confirmed by X-ray data .
- Reactivity Prediction : Fukui indices identify nucleophilic sites (e.g., cyano group) for functionalization .
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic NMR : Resolves tautomerism by observing temperature-dependent chemical shifts (e.g., coalescence of NH and SH signals).
- High-Resolution X-ray Data : SHELXL refinement with twin correction accounts for lattice disorders that may obscure bond lengths .
- Cross-Validation : Compare IR-derived S–H stretching frequencies with crystallographically observed S···H distances .
Q. How can researchers design experiments to analyze degradation pathways under varying storage conditions?
Methodological Answer:
Q. What strategies optimize reaction yields in large-scale syntheses while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Vary stoichiometry (aniline:cyanoester ratio), solvent (DMF vs. THF), and temperature.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate species).
- Byproduct Suppression : Add molecular sieves to scavenge water, reducing hydrolysis of the cyano group .
Q. How can researchers leverage crystallographic software (e.g., SHELX, WinGX) to resolve structural ambiguities?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
